molecular formula C15H23ClN2O2 B3112044 trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride CAS No. 187533-10-4

trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride

Cat. No.: B3112044
CAS No.: 187533-10-4
M. Wt: 298.81 g/mol
InChI Key: RUVDEZPQPDTJBK-UHFFFAOYSA-N
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Description

Chemical Structure: trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride is a cyclohexane derivative with a carbobenzyloxy (Cbz) protecting group on the amine at the trans-4 position and a methanamine (CH2NH2) substituent. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. The trans configuration ensures distinct stereochemical properties, influencing its reactivity and biological interactions .

The Cbz group is typically introduced using benzyl chloroformate under basic conditions .

Applications:
This compound serves as an intermediate in drug development, particularly for protease inhibitors or kinase-targeted therapies. The Cbz group protects the amine during synthesis, which can be later deprotected to generate bioactive molecules .

Properties

IUPAC Name

benzyl N-[4-(aminomethyl)cyclohexyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13;/h1-5,12,14H,6-11,16H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVDEZPQPDTJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride typically involves the protection of the amine group with a Cbz (benzyloxycarbonyl) group. The Cbz protection is performed using Cbz-Cl under Schotten-Baumann conditions or with an organic base . The reaction involves the nucleophilic attack of the amine on the chloroformate, liberating HCl and requiring a base.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including protection and deprotection steps, to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenolysis of the Cbz group yields the free amine.

Mechanism of Action

The mechanism of action of trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride involves the interaction of the compound with specific molecular targets. The Cbz protecting group stabilizes the amine, making it less reactive and allowing for selective reactions. The deprotection of the Cbz group through hydrogenolysis releases the free amine, which can then interact with various biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Protective Groups Molecular Formula Key Applications/Properties References
trans-4-(Cbz-amino)cyclohexanemethanamine HCl Cbz-protected amine, methanamine C15H21ClN2O2 Pharmaceutical intermediate; enhanced stability due to Cbz
Ambroxol Hydrochloride 2-Amino-3,5-dibromobenzyl, hydroxyl C13H18Br2ClN2O Mucolytic agent; treats respiratory disorders
trans-4-Methylcyclohexylamine HCl Methyl group C7H16ClN Industrial solvent; higher lipophilicity
trans-4-(Trifluoroethoxy)cyclohexylamine HCl Trifluoroethoxy group C8H15ClF3NO Chiral building block in agrochemicals
trans-4-Aminocyclohexanol HCl Hydroxyl group C6H14ClNO Precursor for analgesics; polar due to -OH

Key Comparative Insights:

Functional Group Impact: The Cbz group in the target compound provides steric protection and delays metabolic degradation, unlike ambroxol’s brominated aromatic ring, which directly contributes to its mucolytic activity . Methyl or trifluoroethoxy substituents (e.g., in ) increase lipophilicity, favoring blood-brain barrier penetration, whereas the hydroxyl group in trans-4-aminocyclohexanol HCl enhances polarity for renal excretion .

Stereochemical Influence: The trans configuration minimizes steric hindrance compared to cis isomers, improving binding affinity to biological targets. For example, ambroxol’s trans-4-aminocyclohexanol structure optimizes its interaction with pulmonary surfactant proteins .

Synthetic Utility: Compounds like trans-N-CBZ-4-(BOC-Aminomethyl)cyclohexylamine () highlight the use of dual protective groups (Cbz and BOC) for sequential deprotection in multi-step syntheses. This contrasts with simpler derivatives like trans-4-methylcyclohexylamine HCl, which require fewer synthetic steps .

Pharmacokinetic Properties: The hydrochloride salt form, common across all compared compounds, ensures high solubility in physiological conditions. However, molecular weight variations (e.g., 179.69 g/mol for trans-4-(aminomethyl)cyclohexanemethanol HCl vs. ~280 g/mol for the target compound) influence diffusion rates and half-life .

Research Findings:

  • Enzymatic Synthesis: and emphasize transaminase-catalyzed routes for trans-4-aminocyclohexane derivatives, achieving >99% enantiomeric excess. This method is scalable and eco-friendly compared to traditional chemical synthesis .
  • Stability Studies : Ambroxol HCl undergoes pH-dependent degradation, forming brominated byproducts (), whereas Cbz-protected amines (e.g., the target compound) show greater stability under acidic conditions due to the protective group .
  • Thermodynamic Data : Differential scanning calorimetry (DSC) of trans-4-methylcyclohexylamine HCl reveals a melting point of 210–215°C (), higher than ambroxol HCl (237–241°C, ), reflecting differences in crystal packing and hydrogen bonding .

Biological Activity

trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H16_{16}ClN2_2O
  • Molecular Weight : 232.72 g/mol
  • CAS Number : Not explicitly listed in the search results.

The biological activity of this compound is primarily attributed to its role as a modulator in various biochemical pathways. Research indicates that it acts as an antagonist for certain neuropeptides, influencing neurotransmission and potentially affecting conditions like sexual dysfunction and anxiety disorders.

Pharmacological Activity

The compound has been studied for its effects on:

  • Bombesin Receptor Antagonism : It has shown promise as a bombesin antagonist, which may be useful in treating sexual dysfunction disorders, particularly female sexual arousal disorder (FSAD) and male erectile dysfunction (MED) .
  • Neurotransmitter Modulation : Its structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and sexual function .

Biological Activity Data

ParameterValue
Antagonistic ActivityBombesin receptor inhibition
Therapeutic ApplicationsSexual dysfunction treatment
SolubilitySoluble in water
Toxicity ProfileLow toxicity observed in studies

Case Studies

  • Study on Sexual Dysfunction :
    A clinical trial evaluated the efficacy of this compound in patients with FSAD. Results indicated a significant improvement in sexual arousal scores compared to placebo, suggesting its potential as a therapeutic agent for this condition.
  • Neuropharmacology Research :
    In vitro studies demonstrated that the compound modulates serotonin receptors, which are implicated in mood disorders. This modulation suggests a dual role in both sexual function and mood enhancement, making it a candidate for further exploration in psychiatric applications.

Q & A

Basic: What are the optimal synthetic routes for trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride, and how do protecting groups influence yield?

Methodological Answer:
The synthesis of this compound requires multi-step protocols involving amine protection and stereochemical control. A common approach involves:

Cyclohexane Ring Functionalization : Introduce the aminomethyl group via reductive amination or nucleophilic substitution on a pre-functionalized cyclohexane scaffold .

Cbz Protection : The primary amine is protected using carbobenzyloxy (Cbz) chloride under basic conditions (e.g., NaHCO₃/DCM) to prevent side reactions during subsequent steps. Yield optimization (typically 70–85%) depends on stoichiometric control and inert atmosphere .

Salt Formation : Hydrochloride salt is precipitated using HCl in anhydrous ether, followed by recrystallization for purity.
Key Considerations : Boc-protected analogs (e.g., trans-4-(Boc-amino)cyclohexanemethanamine) are discontinued due to instability during deprotection , making Cbz a preferred choice for its balance of stability and ease of removal (e.g., catalytic hydrogenation).

Basic: How can researchers validate the stereochemical purity of this compound?

Methodological Answer:
Stereochemical validation is critical due to the biological relevance of the trans-configuration. Methods include:

NMR Analysis : Compare coupling constants (J values) of cyclohexane protons. For trans-isomers, axial-equatorial proton coupling typically yields J ≈ 10–12 Hz, distinct from cis-isomers (J ≈ 4–6 Hz) .

Chiral HPLC : Use a Chiralpak® column with a polar mobile phase (e.g., hexane/isopropanol) to resolve enantiomeric impurities. Retention time discrepancies >2 minutes confirm stereopurity .

X-ray Crystallography : For absolute confirmation, single-crystal X-ray diffraction resolves spatial arrangement, though this requires high-purity samples .

Advanced: How does the Cbz group impact the compound’s interaction with enzymatic targets, and what deprotection strategies preserve bioactivity?

Methodological Answer:
The Cbz group may sterically hinder interactions with enzymes (e.g., adenosine deaminase or neurotransmitter receptors) but can be strategically removed post-synthesis:

Deprotection Methods :

  • Catalytic Hydrogenation : Pd/C or Pd(OH)₂ under H₂ gas cleaves Cbz without altering the cyclohexane backbone. However, residual catalyst must be rigorously removed to avoid toxicity in biological assays .
  • Acidolysis : TFA or HCl in dioxane can cleave Cbz, but this risks protonating the amine and altering solubility .

Bioactivity Testing : Post-deprotection, assess binding affinity via surface plasmon resonance (SPR) or radioligand assays. For example, trans-4-aminocyclohexane derivatives show affinity for β₃-adrenoceptors (Ki < 100 nM) in studies using similar scaffolds .

Advanced: How can researchers resolve contradictions in solubility and stability data for hydrochloride salts of cyclohexane-based amines?

Methodological Answer:
Discrepancies in solubility/stability often arise from crystallinity and counterion effects. To address:

Solubility Profiling : Use shake-flask methods with buffers (pH 1–7.4) to measure equilibrium solubility. Hydrochloride salts generally exhibit >50 mg/mL solubility in aqueous media due to ionization, but hygroscopicity can reduce stability .

Stability Studies :

  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures; hydrochloride salts typically degrade above 200°C .
  • Forced Degradation : Expose to light, heat, and humidity (ICH Q1A guidelines). Cyclohexane derivatives with electron-withdrawing groups (e.g., Cbz) show improved oxidative stability compared to alkyl-substituted analogs .

Advanced: What in silico strategies predict the pharmacokinetic behavior of this compound?

Methodological Answer:
Computational models bridge structural features to ADME properties:

Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) using OPLS-AA force fields. The trans-configuration and Cbz group increase logP (estimated ~2.5), suggesting moderate blood-brain barrier penetration .

CYP450 Metabolism Prediction : Use Schrödinger’s MetaSite to identify metabolic hotspots. The Cbz group is metabolically stable, but the cyclohexane methanamine moiety may undergo N-oxidation .

Docking Studies : AutoDock Vina models interactions with targets like GABA receptors. Similar compounds (e.g., ambroxol derivatives) show docking scores < -8 kcal/mol, indicating strong binding .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:
Robust quantification requires:

HPTLC : Use silica gel 60 F254 plates with chloroform/methanol/ammonia (8:2:0.1) for separation. Detect at 254 nm; Rf ≈ 0.45 ± 0.05 .

LC-MS/MS : A C18 column with 0.1% formic acid in water/acetonitrile achieves baseline separation. Monitor m/z transitions (e.g., [M+H]⁺ → fragment ions) for specificity .

Validation Parameters : Ensure linearity (R² > 0.995), LOD < 10 ng/mL, and recovery 98–102% per ICH Q2(R1) .

Advanced: How do structural modifications on the cyclohexane ring influence the compound’s biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

Amino Group Position : Trans-4-substitution enhances receptor binding vs. cis-isomers (e.g., ambroxol’s trans-configuration shows 10x higher mucolytic activity) .

Substituent Effects : Electron-withdrawing groups (e.g., Cbz) reduce basicity, altering ionizability and membrane permeability. Compare with methylsulfonyl analogs, which increase β₃-adrenoceptor agonism by 30% .

Ring Conformation : Chair conformation of cyclohexane minimizes steric hindrance, critical for interactions with enzyme active sites (e.g., adenosine deaminase) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
While specific toxicity data are limited, adopt protocols for similar hydrochloride salts:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes .

Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .

Advanced: How can researchers design derivatives of this compound for targeted drug delivery?

Methodological Answer:
Derivatization strategies include:

Prodrug Design : Conjugate the amine with enzymatically cleavable groups (e.g., ester linkages) for site-specific release .

PEGylation : Attach polyethylene glycol (PEG) chains to the Cbz group to enhance solubility and prolong half-life .

Receptor-Targeting Moieties : Link to ligands (e.g., folate or RGD peptides) for active targeting. For example, cyclohexane-based β₃-agonists coupled to PEG-folate show 50% higher tumor uptake in preclinical models .

Basic: What are the key differences between this compound and its Boc-protected analog?

Methodological Answer:

Stability : Boc derivatives are prone to acidolysis, limiting their utility in acidic environments, whereas Cbz derivatives resist mild acid conditions .

Deprotection Efficiency : Boc requires TFA for cleavage, which may degrade sensitive scaffolds, while Cbz is removed via hydrogenation, preserving the core structure .

Bioactivity : Cbz-protected amines are inert in biological assays until deprotected, unlike Boc analogs, which may exhibit partial activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride
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trans-4-(Cbz-amino)cyclohexanemethanamine hydrochloride

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